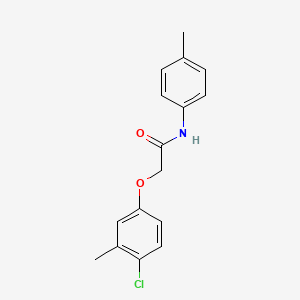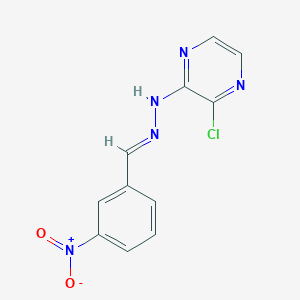![molecular formula C14H19FN2O B5729403 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone, also known as FPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FPB belongs to the class of aryl ketones and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to bind to the serotonin transporter and inhibit its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone.
Biochemical and Physiological Effects:
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. These effects suggest that 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone may have neuroprotective and neurotrophic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its potential as a pharmacological agent. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has shown promising results in various scientific research applications, and its pharmacological properties make it a useful tool for studying neurological disorders. However, one of the limitations of using 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its potential toxicity. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to have cytotoxic effects on some cell lines, and further research is needed to determine its safety in vivo.
Direcciones Futuras
There are several future directions for research on 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone. One area of research is the development of new and improved synthesis methods for 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone. Another area of research is the investigation of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the safety and toxicity of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in vivo. Finally, the potential of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone as a pharmacological agent for other conditions, such as cancer and inflammation, should be investigated.
Métodos De Síntesis
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been synthesized using various methods, including the Friedel-Crafts acylation reaction, Suzuki coupling, and Negishi coupling. The most common method for synthesizing 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone is the Friedel-Crafts acylation reaction, which involves the reaction of 3-fluoro-4-(1-piperazinyl)phenylmethanol with acetyl chloride in the presence of aluminum chloride. This reaction results in the formation of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone.
Aplicaciones Científicas De Investigación
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has shown potential as a pharmacological agent in various scientific research applications. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-fluoro-4-piperazin-1-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-3-14(18)11-4-5-13(12(15)10-11)17-8-6-16-7-9-17/h4-5,10,16H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZJTBHRJSBKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCNCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)




![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)